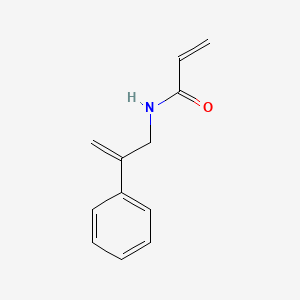
N-(2-Phenylallyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylallyl)acrylamide: is an organic compound that belongs to the class of acrylamides It is characterized by the presence of an acrylamide group attached to a phenylallyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: One of the common methods for synthesizing N-(2-Phenylallyl)acrylamide involves the Schotten-Baumann reaction. This reaction typically starts with the reaction of 3-chloropropanoyl chloride with aniline to form N-(2-phenylallyl)amide.
Acrylic Acid Route: Another method involves the reaction of acrylic acid with aniline in the presence of a dehydrating agent like thionyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions, minimizing side reactions and improving safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Phenylallyl)acrylamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products, including carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acrylamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted acrylamides.
Scientific Research Applications
Chemistry: N-(2-Phenylallyl)acrylamide is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and hydrogels .
Biology: In biological research, this compound is used to study cell-extracellular matrix interactions. Polyacrylamide gels containing this compound are used as substrates to investigate cellular responses to mechanical stimuli .
Industry: this compound is used in the production of specialty polymers for various industrial applications, including water treatment, paper manufacturing, and textile processing .
Mechanism of Action
The mechanism of action of N-(2-Phenylallyl)acrylamide involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and cellular signaling pathways. The compound’s electrophilic nature allows it to react with thiol groups on cysteine residues, forming stable adducts .
Comparison with Similar Compounds
N-Isopropylacrylamide: Used in the synthesis of thermoresponsive polymers.
N-Hydroxyethylacrylamide: Utilized in the preparation of hydrogels for drug delivery.
N,N-Dimethylacrylamide: Employed in the production of water-soluble polymers.
Uniqueness: N-(2-Phenylallyl)acrylamide is unique due to its phenylallyl group, which imparts distinct chemical reactivity and properties compared to other acrylamides. This structural feature allows for the formation of polymers with specific mechanical and chemical characteristics, making it valuable in specialized applications .
Properties
IUPAC Name |
N-(2-phenylprop-2-enyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-12(14)13-9-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHJZXLULTVDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














